Methyl 2-(4-bromophenyl)acrylate
Description
Methyl 2-(4-bromophenyl)acrylate is an α,β-unsaturated ester featuring a 4-bromophenyl group at the β-position and a methyl ester at the α-position. Acrylate esters of this type are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers due to their electrophilic α,β-unsaturated system, which enables Michael additions, cycloadditions, and polymerizations . The bromine substituent enhances electronic effects, influencing reactivity and interactions in metal-catalyzed cross-coupling reactions .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
WXCUBUBZZNRBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares methyl 2-(4-bromophenyl)acrylate with structurally related acrylates, highlighting substituent effects and applications:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in cross-coupling reactions. Bromine and chlorine substituents (as in ) similarly activate the aryl ring for substitution.
- Steric Effects: Bulky substituents (e.g., formylphenoxy in ) influence isomer ratios and crystal packing.
Insights :
- Catalytic Efficiency : Palladium catalysts (e.g., Pd(TFA)₂) enable efficient coupling for trifluoromethyl derivatives .
- Isomer Separation : Chromatography or crystallization (e.g., ) is critical for isolating pure E/Z isomers.
Physicochemical and Crystallographic Data
Crystal parameters and hydrogen-bonding interactions:
Notable Trends:
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